Product packaging for 2,6-Diaminoisonicotinonitrile(Cat. No.:CAS No. 1158785-01-3)

2,6-Diaminoisonicotinonitrile

Cat. No.: B1396132
CAS No.: 1158785-01-3
M. Wt: 134.14 g/mol
InChI Key: YQLMHNIURPWECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diaminoisonicotinonitrile is a valuable chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its structure, featuring diamino and nitrile substituents on a pyridine core, makes it a versatile building block for the synthesis of complex heterocyclic compounds . Similar diamino-substituted compounds are extensively utilized in the development of antiviral and anticancer medications, suggesting this reagent's potential in these high-value research areas . As a precursor, it can be used to construct molecular scaffolds with potential therapeutic applications . Researchers can employ this compound to explore structure-activity relationships and develop novel pharmacologically active molecules. This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B1396132 2,6-Diaminoisonicotinonitrile CAS No. 1158785-01-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1158785-01-3

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2,6-diaminopyridine-4-carbonitrile

InChI

InChI=1S/C6H6N4/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,(H4,8,9,10)

InChI Key

YQLMHNIURPWECW-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1N)N)C#N

Canonical SMILES

C1=C(C=C(N=C1N)N)C#N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,6 Diaminoisonicotinonitrile

Precursor-Based Synthetic Routes

The construction of 2,6-diaminoisonicotinonitrile is highly dependent on the strategic choice of starting materials. Synthetic routes typically begin with appropriately substituted pyridine (B92270) precursors that either have the required substitution pattern or contain functional groups that can be readily converted to the desired amino and cyano moieties.

A primary and effective strategy for synthesizing this compound involves the use of a pyridine precursor that already contains the isonicotinonitrile framework substituted with leaving groups at the 2- and 6-positions. A key intermediate in this approach is 2,6-dichloroisonicotinonitrile (B184595) . arkat-usa.orgresearchgate.netnih.gov The synthesis of this precursor can be achieved from readily available dichloronicotinic acid. The process involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by amidation and subsequent dehydration to yield the target nitrile. arkat-usa.orgresearchgate.net For instance, dichloronicotinic acid can be activated with thionyl chloride, followed by reaction with aqueous ammonia (B1221849) to form the amide, which is then dehydrated using a reagent like phosphorus oxychloride to afford 2,6-dichloroisonicotinonitrile. arkat-usa.org

Alternative, though potentially more complex, routes can be envisioned. One such approach involves building the substituted pyridine ring from acyclic precursors. For example, a one-pot, three-component condensation reaction of malononitrile, ammonium (B1175870) acetate, and various aldehydes has been successfully used to synthesize 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile derivatives. researchgate.net While this yields a product with an additional cyano group, the methodology demonstrates the feasibility of constructing the 2,6-diaminopyridine (B39239) core in a single step, which could be adapted for the synthesis of the target molecule.

Another strategy involves the functionalization of a pre-existing diaminopyridine scaffold. A method starting from 4-hydroxypyridine (B47283) can be used to introduce the 2,6-diamino groups via the Chichibabin reaction, followed by protection of the amino groups. researchgate.net The 4-hydroxy group then serves as a handle for further functionalization, although its conversion to a nitrile group would require multiple synthetic steps.

With a suitable precursor like 2,6-dichloroisonicotinonitrile in hand, the crucial step is the introduction of the two amino groups at the C2 and C6 positions. nih.gov Transition-metal-catalyzed amination reactions are the state-of-the-art methods for this transformation.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. researchgate.net The presence of the strongly electron-withdrawing nitrile group at the C4 position activates the C-Cl bonds at the C2 and C6 positions, making them more susceptible to oxidative addition by the palladium catalyst. researchgate.net The choice of ligand is critical for achieving high yields. For example, in the amination of a related 2,6-dichloropyridine (B45657) derivative, Xantphos was found to be a superior ligand to rac-BINAP, significantly improving the reaction yield from 11% to 63%. arkat-usa.orgresearchgate.net This highlights the importance of ligand screening for optimizing the synthesis.

Copper-catalyzed amination presents a cost-effective alternative to palladium-based systems. A practical synthesis of substituted 2,6-diaminopyridines has been developed using copper(I) iodide (CuI) as the catalyst for the amination of 2,6-dihalopyridines. researchgate.net These reactions can often be accelerated using microwave irradiation, which allows for shorter reaction times and can lead to excellent yields of the di-aminated products. researchgate.netresearchgate.net

The classical Chichibabin reaction, which uses sodium amide to aminate the pyridine ring, is a more traditional method for producing 2,6-diaminopyridine. researchgate.netgoogle.com While it avoids the use of expensive transition metal catalysts, it often requires harsh reaction conditions and can suffer from lower yields and side reactions, making it less suitable for complex substrates. google.com

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of novel and environmentally benign methodologies. For the synthesis of polysubstituted pyridines like this compound, several innovative and green approaches are relevant.

One significant advancement is the use of one-pot, multi-component reactions (MCRs). The synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles has been achieved through a three-component reaction using a reusable nanomagnetic catalyst (Fe₃O₄@SiO₂@ZnCl₂) under solvent-free conditions. researchgate.net This approach offers high atom economy, simplified workup procedures, and the ability to recycle the catalyst, all of which are key principles of green chemistry. researchgate.net Developing a similar MCR for this compound could provide a highly efficient and sustainable manufacturing route.

Microwave-assisted synthesis is another green technique applicable to this system. It has been effectively employed in both palladium- and copper-catalyzed amination reactions of dihalopyridines, leading to significantly reduced reaction times. researchgate.netresearchgate.netresearchgate.net This rapid heating technology can improve energy efficiency and process throughput.

The use of ammonia surrogates represents a novel strategy to circumvent the challenges of handling gaseous or aqueous ammonia. For the amination of pyridine N-oxides, saccharin (B28170) has been successfully used as an inexpensive and stable ammonium surrogate. nih.govacs.org This method proceeds under mild conditions and allows for a one-pot process, offering both safety and operational advantages. acs.org

Regioselectivity and Yield Optimization in this compound Synthesis

Achieving high regioselectivity and maximizing product yield are critical for an efficient synthesis. In the case of this compound, the primary synthetic route starting from 2,6-dichloroisonicotinonitrile benefits from the inherent symmetry of the precursor. The two chlorine atoms at the C2 and C6 positions are chemically equivalent, meaning the initial amination can occur at either position without regiochemical ambiguity. The introduction of the first amino group deactivates the ring slightly for the second amination, but a full di-substitution is generally achievable under appropriate conditions.

The challenge of regioselectivity becomes paramount when dealing with unsymmetrical precursors. For example, the palladium-catalyzed amination of 2,4-dichloropyridines typically shows a strong preference for substitution at the C2 position. researchgate.net However, this innate selectivity can be completely inverted to favor the C4 position by using specific ligand systems, such as those based on bulky N-heterocyclic carbenes (NHCs) like IPr. nih.gov This demonstrates that catalyst and ligand selection are powerful tools for directing the substitution pattern on the pyridine ring.

Yield optimization is a multi-faceted endeavor that involves fine-tuning various reaction parameters. As shown in the table below, which summarizes findings from related pyridine amination reactions, the choice of catalyst, ligand, base, and solvent all have a profound impact on the outcome of the reaction.

PrecursorCatalytic SystemLigandBaseConditionsProductYield (%)Reference
2,6-Dichloronicotinamide derivativePd₂(dba)₃XantphosNaOᵗBuDioxane, 110-120°C2-Amino-6-chloro derivative63 arkat-usa.orgresearchgate.net
2,6-Dichloronicotinamide derivativePd₂(dba)₃rac-BINAPNaOᵗBuTHF, 135-140°C2-Amino-6-chloro derivative11 arkat-usa.org
2,6-DibromopyridineCuI (1.2 mol%)None-Ammonia, μW, 225°C, 2h2,6-Diaminopyridine94 researchgate.net
5-Bromo-2-chloropyridinePd(OAc)₂XantphosCs₂CO₃Toluene, 100°C5-Amino-2-chloropyridine96 researchgate.net
3-Arylthio-5-aryloxy pyridine N-oxide- (activator: TsCl)--Saccharin, 0°C2-Amino-3-arylthio-5-aryloxy-pyridineHigh Conv. acs.org

These examples clearly illustrate that systematic optimization of reaction parameters, particularly the ligand in palladium-catalyzed systems and the energy source (e.g., microwave), is essential for maximizing the yield of the desired di-aminated product.

Chemical Reactivity and Mechanistic Investigations of 2,6 Diaminoisonicotinonitrile

Nucleophilic and Electrophilic Reactivity Patterns of the Diaminopyridine Nitrile Moiety

The reactivity of the 2,6-Diaminoisonicotinonitrile core is a classic example of "push-pull" electronics within a heterocyclic system. The two amino groups at the C2 and C6 positions are potent electron-donating groups (EDGs) that increase the electron density of the pyridine (B92270) ring. Conversely, the pyridine ring nitrogen and the nitrile group at the C4 position are electron-withdrawing, rendering the ring susceptible to certain types of attack.

Electrophilic Reactivity: The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. researchgate.netmasterorganicchemistry.com However, the presence of two strongly activating amino groups at the C2 and C6 positions significantly enhances the ring's nucleophilicity, making EAS reactions feasible. These amino groups direct incoming electrophiles to the positions ortho and para to themselves. In this specific molecule, the C4 position is occupied by the nitrile group, so electrophilic attack is strongly directed to the C3 and C5 positions.

Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur at these positions under appropriate conditions. For instance, 2,6-diaminopyridine (B39239) is known to undergo dibenzylation at the 3,5 positions. acs.org The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comsavemyexams.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Predicted Product
Bromination Br₂ / FeBr₃ 3,5-Dibromo-2,6-diaminoisonicotinonitrile
Nitration HNO₃ / H₂SO₄ 2,6-Diamino-3-nitroisonicotinonitrile

Nucleophilic Reactivity: The pyridine scaffold is inherently "π-deficient," a characteristic that facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). google.comweebly.com In this compound, this effect is further amplified by the electron-withdrawing nature of the C4-nitrile group. While the amino groups at C2 and C6 are poor leaving groups, if a suitable leaving group were present at these positions, nucleophilic attack would be highly favored.

The amino groups themselves are primary nucleophilic centers. They readily react with a variety of electrophiles. For example, studies have shown that 2,6-diaminopyridine can be acylated by reaction with rhodamine acid chloride to form the corresponding amide. ucsd.edu This indicates that the amino groups of this compound are expected to undergo similar transformations.

Reaction Mechanisms Involving the Amino and Nitrile Functionalities

The amino and nitrile groups are the primary sites of reactivity for many transformations of this compound.

Reactions of the Amino Groups: The two primary amino groups behave as typical aromatic amines, participating in a range of reactions.

Acylation: The amino groups can be readily acylated by reaction with acid chlorides or anhydrides in the presence of a base. The reaction proceeds via a standard nucleophilic acyl substitution mechanism where the nitrogen lone pair attacks the electrophilic carbonyl carbon. This can be used to synthesize mono- or di-acylated derivatives.

Alkylation: While N-alkylation is possible, controlling the degree of alkylation can be challenging, and reactions may yield a mixture of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts.

Diazotization: The primary aromatic amino groups can be converted to diazonium salts using nitrous acid (generated in situ from NaNO₂ and a strong acid). These diazonium intermediates are versatile and can be subsequently replaced by a variety of functional groups (e.g., -OH, -X, -CN) through Sandmeyer-type reactions.

Reactions of the Nitrile Functionality: The cyano group is a versatile functional group that can undergo several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Basic hydrolysis typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation steps to yield an amide intermediate, which can be further hydrolyzed to a carboxylate salt. youtube.com Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. The final product would be 2,6-diaminoisonicotinic acid.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst). researchgate.net This reaction provides a route to 4-(aminomethyl)-2,6-diaminopyridine.

Cycloaddition Reactions: Nitriles can participate as a 2π component in cycloaddition reactions. For example, they can react with organic azides in the presence of a Lewis acid catalyst to form tetrazole rings. They can also be involved in transition-metal-catalyzed [2+2+2] cycloadditions with alkynes to construct fused pyridine rings. naturalspublishing.com

Transformations Leading to Polyfunctionalized Isonicotinonitrile Systems

This compound is a valuable building block for the synthesis of more complex, polyfunctionalized molecules, particularly fused heterocyclic systems. The presence of multiple reaction sites allows for a variety of cyclization strategies.

A key strategy involves the reaction of the 2,6-diaminopyridine core with bifunctional electrophiles to construct a new fused ring. This approach is widely used to synthesize pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. The reaction of 2,6-diaminopyridines with reagents like formamide (B127407), urea, or β-ketoesters can lead to the formation of this fused pyrimidine (B1678525) ring system. researchgate.net

For example, the reaction of a 2-amino-3-cyanopyridine (B104079) derivative with formamide can lead to the formation of a pyrido[2,3-d]pyrimidine. researchgate.net This suggests that this compound could react with suitable C1 or C3 synthons to build fused rings.

Furthermore, the reactivity of the nitrile group can be harnessed in cyclization reactions. A powerful method for synthesizing fused thieno[2,3-b]pyridines involves the reaction of a pyridine-2(1H)-thione with an α-halo carbonyl or α-halo nitrile compound, followed by intramolecular cyclization (Gewald reaction). A related precursor, 4,6-diamino-3-cyanopyridine-2(1H)-thione, undergoes S-alkylation with reagents like ethyl chloroacetate, followed by base-catalyzed intramolecular cyclization to afford the corresponding 3-aminothieno[2,3-b]pyridine derivative. This highlights a pathway where both an amino group and a modified nitrile group participate in the formation of a new heterocyclic ring.

Table 2: Synthesis of Fused Heterocycles from Diaminopyridine Precursors

Precursor Reagent(s) Fused System Reaction Type
2,6-Diaminopyridine Diethyl malonate Pyrido[2,3-d]pyrimidine Condensation/Cyclization
2-Amino-3-cyanopyridine Formamide Pyrido[2,3-d]pyrimidine Cyclization
4,6-Diamino-3-cyanopyridine-2(1H)-thione Ethyl chloroacetate, then base Thieno[2,3-b]pyridine S-Alkylation/Thorpe-Ziegler Cyclization

These examples demonstrate the utility of the diaminopyridine nitrile framework in constructing diverse and complex heterocyclic architectures.

Derivatization and Structural Modification of 2,6 Diaminoisonicotinonitrile

Synthesis of N-Substituted and Ring-Modified 2,6-Diaminoisonicotinonitrile Derivatives

The synthesis of derivatives from this compound can be broadly categorized into reactions involving the amino substituents (N-substitution) and those that modify the heterocyclic ring.

N-Substitution Reactions:

The primary amino groups at the C2 and C6 positions are nucleophilic and readily undergo reactions with various electrophiles. Common N-substitution strategies include acylation and alkylation.

N-Acylation: The amino groups can be acylated using acylating agents like acid chlorides or anhydrides. For instance, reacting 2,6-diaminopyridine (B39239) with chloroacetyl chloride in the presence of a base such as triethylamine (B128534) leads to the formation of bis-(2-chloroacetamido)pyridine. sphinxsai.comumass.edu A similar reaction with this compound would be expected to yield the corresponding N,N'-diacylated product. The reaction of anilines with α-chloroacetyl chloride is a well-established method for forming α-chloro amides, which are precursors for further synthesis. mdpi.com

N-Alkylation: Direct alkylation of the amino groups can be more challenging to control and may yield a mixture of mono- and di-alkylated products. However, methods for the N-alkylation of similar heterocyclic amines have been developed. These often involve reacting the amine with an alkyl halide in the presence of a base. beilstein-journals.orgorganic-chemistry.org For pyridone systems, which share some electronic similarities, regioselective N-alkylation has been achieved using α-keto esters in the presence of P(NMe2)3 under mild conditions. researchgate.net Alternative green chemistry approaches utilize propylene (B89431) carbonate as both the alkylating agent and solvent. beilstein-journals.org

Ring Modification Reactions:

Modification of the pyridine (B92270) ring can be achieved through various synthetic strategies, including multi-component reactions that build the substituted ring system in one pot.

Multi-Component Synthesis: A powerful method for generating highly substituted pyridine derivatives involves the one-pot condensation of aldehydes, malononitrile, and ammonium (B1175870) acetate. researchgate.net This approach has been successfully used to synthesize 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile derivatives, which are structurally very similar to the target compound. researchgate.net By selecting different aldehydes, a variety of substituents can be introduced at the 4-position of the pyridine ring.

Substitution on Pre-existing Rings: Electrophilic substitution on the 2,6-diaminopyridine ring is directed by the strongly activating amino groups to the 3- and 5-positions. Reactions such as halogenation and C-benzylation have been demonstrated on 2,4-diaminopyridine, yielding 3-halo and 3-benzyl derivatives. nih.gov It is anticipated that this compound would undergo similar electrophilic substitutions at the 3- and 5-positions, although the reactivity would be modulated by the deactivating effect of the 4-cyano group.

Table 1: Examples of Synthetic Reactions for Pyridine Derivatization

Reaction TypeStarting Material AnalogueReagentsProduct TypeReference
N-Acylation2,6-DiaminopyridineChloroacetyl chloride, Triethylamine2-Azetidinone derivative sphinxsai.com
N-Acylation2,6-DiaminopyridineAcetic anhydride2,6-bis-(Acetamido-N-yl) pyridine umass.edu
Multi-component ReactionAldehydes, MalononitrileAmmonium acetate, Catalyst2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile researchgate.net
Electrophilic Substitution (Benzylation)2,4-DiaminopyridinePhenolic Mannich bases3-Benzyl-2,4-diaminopyridine nih.gov

Impact of Substituent Effects on Reactivity and Molecular Properties

The chemical reactivity and physical properties of this compound derivatives are profoundly influenced by the electronic nature of the substituents on the pyridine ring. The parent molecule contains two powerful electron-donating groups (EDGs), the amino groups at positions 2 and 6, and a strong electron-withdrawing group (EWG), the cyano group at position 4.

Reactivity towards Electrophiles: The two amino groups strongly activate the ring, directing incoming electrophiles to the positions ortho and para to themselves. In this case, this corresponds to the 3- and 5-positions. While the 4-cyano group deactivates the entire ring, the net effect is that electrophilic substitution, if it occurs, will happen preferentially at the C3 and C5 positions. The introduction of additional EDGs onto the ring would further enhance reactivity, while adding more EWGs would decrease it.

Reactivity towards Nucleophiles: The pyridine ring is inherently electron-deficient compared to benzene, making it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The presence of the electron-withdrawing 4-cyano group further enhances this susceptibility. However, the electron-donating amino groups at the 2- and 6-positions counteract this effect, making nucleophilic substitution at these positions less favorable than on an unsubstituted pyridine ring.

Molecular Properties: Substituents also modulate molecular properties such as acidity/basicity, solubility, and photophysical characteristics. Electron-donating groups generally increase the basicity of the ring nitrogen, whereas electron-withdrawing groups decrease it. The introduction of polar functional groups can alter solubility profiles, while extending conjugation through aryl substituents can shift UV-visible absorption and fluorescence emission wavelengths. mdpi.com

Table 2: Predicted Impact of Additional Substituents on the Properties of the this compound Ring

Substituent Type (at C3/C5)Example GroupEffect on Ring Electron DensityPredicted Impact on Electrophilic Aromatic SubstitutionPredicted Impact on Ring Nitrogen Basicity
Strongly Activating (EDG)-OH, -NH2Strongly IncreasesIncreases rateIncreases
Moderately Activating (EDG)-OR, -NHCORIncreasesIncreases rateIncreases
Weakly Activating (EDG)-Alkyl (e.g., -CH3)Weakly IncreasesSlightly increases rateSlightly increases
Weakly Deactivating (EWG)-Halogen (e.g., -Cl, -Br)Weakly Decreases (Inductive > Resonance)Slightly decreases rateDecreases
Strongly Deactivating (EWG)-NO2, -CF3Strongly DecreasesDecreases rateStrongly decreases

Rational Design Principles for Derivative Synthesis

The synthesis of new this compound derivatives is often guided by rational design principles aimed at creating molecules with specific, predetermined properties. This approach is central to fields like medicinal chemistry and materials science, where a deep understanding of structure-activity relationships (SAR) is crucial. beilstein-journals.orgnih.gov

The core principles of rational design for these derivatives include:

Modulation of Electronic Properties: As discussed, the electronic character of the molecule can be fine-tuned by adding electron-donating or electron-withdrawing groups. For example, if the goal is to create a more potent ligand for a metal cation, one might add more electron-donating groups to increase the Lewis basicity of the nitrogen atoms.

Steric Control: The size and shape of a molecule can be altered by introducing bulky or sterically demanding substituents. This can be used to control the molecule's conformation, influence its ability to fit into a biological receptor's active site, or manage its aggregation properties in the solid state. Chiral pyridine ligands have been developed where steric hindrance is carefully managed to achieve high stereoselectivity in catalytic reactions.

Improving Pharmacokinetic Properties: In drug design, derivatives are often synthesized to improve properties like solubility, membrane permeability, and metabolic stability. This can involve adding polar groups to increase water solubility or adding blocking groups (like fluorine atoms) to prevent metabolic breakdown at specific sites.

Computational Modeling: Modern drug and materials design heavily relies on computational chemistry. Techniques like molecular docking can predict how a designed derivative might bind to a protein target, while quantum chemical calculations can predict electronic properties, reactivity, and spectral characteristics before synthesis is undertaken. This allows for the pre-screening of many potential derivatives, saving significant time and resources by focusing synthetic efforts on the most promising candidates.

By applying these principles, chemists can move beyond random screening and intelligently design and synthesize novel this compound derivatives tailored for a wide range of specific applications.

Coordination Chemistry of 2,6 Diaminoisonicotinonitrile As a Ligand

Ligand Properties and Coordination Modes

2,6-Diaminoisonicotinonitrile is a versatile ligand possessing several potential donor atoms: the pyridine (B92270) ring nitrogen, the two amino group nitrogens, and the nitrile group nitrogen. This multi-dentate character allows for various coordination modes, influencing the geometry and properties of the resulting metal complexes.

The primary coordination is often through the pyridine ring nitrogen , a common and strong N-donor site in many heterocyclic ligands. The lone pair of electrons on the pyridine nitrogen readily forms a coordinate covalent bond with a metal center.

The amino groups (-NH2) at the 2 and 6 positions also serve as N-donor sites. Depending on the metal ion, its steric requirements, and the reaction conditions, one or both amino groups can coordinate to the metal. This can lead to the formation of chelate rings, which enhance the stability of the complex. For instance, coordination involving the pyridine nitrogen and one of the amino nitrogens would form a five-membered chelate ring.

The nitrile group (-C≡N) offers another potential coordination site. The nitrogen atom of the nitrile can act as a σ-donor. Coordination through the nitrile group is well-documented for various metal complexes and can occur either in a terminal (end-on) or bridging fashion. The involvement of the nitrile group in coordination often depends on the electronic properties of the metal and the steric environment around the ligand.

The interplay between these potential donor sites allows this compound to function as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers. The specific coordination mode adopted is a delicate balance of electronic and steric factors.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.com The choice of solvent, reaction temperature, and stoichiometry can influence the final product. Characterization of these complexes relies on a suite of analytical techniques to determine their composition, structure, and properties.

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and magnetic properties. The synthesis of transition metal complexes with ligands derived from 2,6-diaminopyridine (B39239) has been reported, often involving refluxing an alcoholic solution of the metal salt and the ligand. cyberleninka.rujocpr.com

The characterization of these complexes often includes:

Elemental Analysis: To determine the empirical formula of the complex. mdpi.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of the pyridine ring, N-H of the amino groups, and C≡N of the nitrile group) upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry around the metal ion. jocpr.com For example, the number and position of d-d transition bands can suggest an octahedral, tetrahedral, or square planar geometry. jocpr.comwikipedia.org

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in the complex, which helps in elucidating the geometry and the oxidation state of the metal ion. nih.gov

Metal IonTypical GeometryCharacterization Techniques
Co(II)OctahedralUV-Vis, Magnetic Susceptibility jocpr.com
Ni(II)OctahedralUV-Vis, Magnetic Susceptibility nih.gov
Cu(II)Distorted Octahedral/Square PlanarUV-Vis, Magnetic Susceptibility nih.gov
Fe(II)OctahedralUV-Vis, Magnetic Susceptibility jocpr.com
Zn(II)Tetrahedral/OctahedralNMR, Elemental Analysis arabjchem.org

While less common than transition metal complexes, main group metals can also form coordination compounds with suitable ligands. The synthesis of main group metal complexes with this compound would likely follow similar procedures to those for transition metals, reacting a salt of the main group metal (e.g., Sn(II), Cd(II)) with the ligand in an appropriate solvent. arabjchem.org

Characterization techniques for these complexes are similar to those used for transition metal complexes, with a notable emphasis on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly for diamagnetic main group metals like Zn(II) and Cd(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment and how it changes upon coordination. arabjchem.org

Metal IonTypical GeometryCharacterization Techniques
Zn(II)Tetrahedral¹H NMR, ¹³C NMR, Molar Conductivity arabjchem.org
Cd(II)Tetrahedral¹H NMR, ¹³C NMR, Molar Conductivity arabjchem.org

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography)

The process involves growing a single, high-quality crystal of the complex and irradiating it with X-rays. The resulting diffraction pattern is then analyzed to construct a detailed model of the atomic arrangement. anton-paar.com For complexes of this compound, X-ray crystallography can unequivocally establish:

The exact coordination mode of the ligand (monodentate, bidentate, bridging).

The coordination number and geometry of the metal center (e.g., tetrahedral, octahedral). wikipedia.org

The presence and role of any counter-ions or solvent molecules in the crystal lattice.

The nature of intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the crystal.

For instance, a crystal structure could reveal that the this compound ligand coordinates to a metal ion through the pyridine nitrogen and one of the amino nitrogens, confirming a bidentate chelation mode. It could also show the nitrile group coordinating to an adjacent metal center, indicating a bridging role for the ligand.

Electrochemical Behavior of this compound Complexes

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox properties of coordination complexes. electrochemsci.orgnih.gov It provides information on the oxidation and reduction potentials of the metal center and the ligand, as well as the stability of the complex in different oxidation states. electrochemsci.org

The electrochemical behavior of this compound complexes would be influenced by several factors:

The nature of the metal ion: Different metals have inherently different redox potentials.

The coordination environment: The type and arrangement of donor atoms around the metal ion can significantly affect its electron density and, consequently, its redox potentials.

The solvent and supporting electrolyte: The medium in which the measurement is carried out can also play a role. electrochemsci.org

A typical cyclic voltammogram of a complex might show one or more redox waves, corresponding to processes such as M(II)/M(III) oxidation or M(II)/M(I) reduction. The reversibility of these waves provides insight into the stability of the complex upon electron transfer. d-nb.info For example, a reversible wave suggests that both the oxidized and reduced forms of the complex are stable on the timescale of the experiment. The potential at which these redox events occur can be influenced by the electron-donating or -withdrawing nature of the substituents on the ligand. The amino and nitrile groups on the this compound ligand would be expected to modulate the electronic properties of the metal center, which would be reflected in the electrochemical data. electrochemsci.org

Supramolecular Chemistry Involving 2,6 Diaminoisonicotinonitrile

Self-Assembly Processes and Molecular Architectures:The spontaneous organization of molecules into ordered structures is a key area of supramolecular chemistry. Research into how 2,6-diaminoisonicotinonitrile molecules might interact with each other to form larger, well-defined architectures has not been published.

While the principles of supramolecular chemistry are well-established for many related pyridine (B92270) and nitrile-containing compounds, the strict focus on this compound as requested means no analogous data can be presented. The unique combination of two amino groups and a nitrile group on the isonicotinic acid backbone suggests a potential for rich and varied non-covalent interactions, marking it as a potentially interesting candidate for future research in materials science and crystal engineering. However, until such research is conducted and published, a detailed scientific article on its supramolecular properties cannot be compiled.

Catalytic Applications of 2,6 Diaminoisonicotinonitrile and Its Derivatives

Homogeneous Catalysis Utilizing 2,6-Diaminoisonicotinonitrile-Based Ligands

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often dissolved in a solvent. Pincer-type ligands, which are tridentate ligands that bind a metal in a meridional fashion, are a significant area of research in homogeneous catalysis. mdpi.com These ligands often feature a central aromatic ring, such as pyridine (B92270), with two donor arms. mdpi.com The stability and tunable electronic and steric properties of pincer complexes make them effective catalysts for a variety of organic transformations. mdpi.com

The structure of this compound, with its pyridine core and amino groups at the 2 and 6 positions, suggests its potential to act as a bidentate or, with further modification, a tridentate pincer ligand. The amino groups could coordinate to a metal center, and the nitrile group at the 4-position could influence the electronic properties of the pyridine ring, thereby affecting the catalytic activity of the metal center. However, specific examples of this compound or its derivatives being used as ligands in well-characterized homogeneous catalytic systems are not readily found in the reviewed literature.

Heterogeneous Catalysis (e.g., Integration into Metal-Organic Frameworks, Supported Catalysts)

Heterogeneous catalysts exist in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands, and they have been extensively studied as platforms for heterogeneous catalysis. nih.govrsc.org The incorporation of functionalized organic linkers into MOFs can create active sites for catalysis. nih.gov

The diamino and nitrile functionalities of this compound make it a candidate for use as a linker in the synthesis of MOFs. The amino groups could coordinate to metal nodes, while the nitrile group could either be a non-coordinating functional group within the pores or potentially participate in post-synthetic modification to introduce other catalytic moieties. These MOFs could theoretically be applied in various reactions, but specific instances of MOFs constructed from this compound for catalytic applications are not detailed in the available research.

Another approach in heterogeneous catalysis is the supporting of metal catalysts on solid materials. Research has been conducted on the hydrogenation of related pyridine derivatives, such as 2,6-diamino-3,5-dinitropyridine, using nickel catalysts. researchgate.net This suggests that pyridine-based compounds can interact with metal surfaces and undergo catalytic transformations.

Specific Catalytic Transformations (e.g., Polymerization, Metathesis, Cross-coupling)

The application of pyridine-based ligands in various specific catalytic transformations is well-established. For instance, iron and cobalt complexes with 2,6-bis(imino)pyridine ligands have been shown to be active catalysts for the polymerization and oligomerization of olefins. researchgate.net The structure of the ligand significantly influences the catalytic activity and the properties of the resulting polymer.

While these examples demonstrate the utility of the 2,6-disubstituted pyridine scaffold in catalysis, there is a lack of specific data on the use of this compound or its derivatives in polymerization, metathesis, or cross-coupling reactions. The electronic properties imparted by the amino and nitrile groups would likely lead to different catalytic behaviors compared to the more extensively studied bis(imino)pyridine ligands.

Mechanistic Aspects of Catalytic Cycles Involving the Compound

Understanding the mechanism of a catalytic cycle is crucial for optimizing catalyst performance. Mechanistic studies often involve identifying key intermediates and transition states. For catalysis involving pyridine-pincer ligands, mechanisms can involve metal-ligand cooperation, where the ligand actively participates in bond activation steps. mdpi.com

Given the absence of specific catalytic applications for this compound in the literature, there is consequently no information on the mechanistic aspects of any catalytic cycles involving this compound. Elucidating such mechanisms would require the initial discovery and development of catalytic systems based on this ligand.

Applications in Materials Science and Engineering

Integration into Polymer Chemistry and Macromolecular Architectures

The primary documented application for 2,6-diaminoisonicotinonitrile in materials science is as a monomer for the construction of complex polymers. Chemical suppliers list it as a building block for Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks are a class of porous, crystalline polymers with highly ordered structures formed from light elements. They are created through reactions that form strong covalent bonds between organic building blocks. The geometry and functionality of the monomer units, such as this compound, dictate the resulting framework's topology, porosity, and properties. The presence of amino (-NH2) and nitrile (-CN) groups on the this compound molecule provides versatile anchor points for polymerization reactions, typically through condensation reactions that form linkages like imines, boronate esters, or amides.

While the compound is identified as a COF monomer, specific research detailing the synthesis, macromolecular architecture, and properties of polymers derived exclusively from this compound is not extensively available in publicly accessible literature. The potential macromolecular architectures would theoretically be two- or three-dimensional networks, characteristic of COFs, with permanent porosity.

Development of Functional Molecular Materials

Functional molecular materials are designed to exhibit specific, useful properties, such as conductivity, magnetism, or optical activity. The development of such materials often relies on the strategic design of their molecular components. Due to its nitrogen-rich heterocyclic structure and multiple functional groups, this compound is a candidate for incorporation into such materials; however, specific research findings are limited.

Electro-Optical and Magnetic Properties

There is currently a lack of specific research data in the public domain detailing the electro-optical or magnetic properties of materials based on this compound. Theoretically, the pyridine (B92270) ring and nitrile group can influence a material's electronic properties. The amino groups can act as ligands to coordinate with metal ions, a common strategy for creating materials with magnetic properties. However, no specific studies or experimental data were found to substantiate the electro-optical or magnetic characteristics of polymers or molecular complexes derived from this compound.

Nano-structured Materials and Composites

The use of this compound in the synthesis of nano-structured materials or composites is not well-documented in available research. As a monomer for Covalent Organic Frameworks, it could be used to create nano-porous materials. These COFs could, in theory, be exfoliated into nanosheets or synthesized as nanoparticles, thereby creating nanostructured materials. Furthermore, porous COFs can be used as hosts to encapsulate guest molecules or nanoparticles to form composite materials. Despite this theoretical potential, no specific examples or research dedicated to the synthesis and application of nanostructured materials or composites from this compound have been identified.

Compound Properties

PropertyValue
Chemical Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
CAS Number 1158785-01-3
Common Name This compound

Role As a Key Intermediate in Chemical Synthesis

Precursor for Complex Organic Molecules

2,6-Diaminoisonicotinonitrile serves as a valuable precursor in the synthesis of intricate organic molecules, particularly those with biological activity. The presence of the vicinal amino and cyano groups on the pyridine (B92270) core allows for the construction of fused heterocyclic systems, which are prevalent scaffolds in many pharmaceutical compounds.

For instance, substituted 2-aminonicotinonitriles, which share a core structure with this compound, are key starting materials in the synthesis of pyridopyrimidine derivatives. These derivatives have been investigated for their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors, a target in cancer therapy. nih.gov The synthetic strategy often involves the reaction of the amino group with a suitable reagent to form a pyrimidine (B1678525) ring fused to the initial pyridine structure. This highlights the importance of the 2-amino-3-cyano-pyridine moiety as a foundational element for building molecules with potential therapeutic applications.

Furthermore, the reactivity of the amino groups allows for their conversion into other functional groups, such as azides. For example, 2,6-diazido-4-methylnicotinonitrile derivatives have been synthesized and explored for their potential as plant growth regulators. researchgate.net The synthesis of these complex molecules often involves multi-step reaction sequences where the initial diaminopyridine structure is sequentially modified to achieve the desired final product.

Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound and its derivatives are valuable intermediates for the production of specialized chemicals, including dyes, agrochemicals, and other performance products. The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are sold on the basis of their exact chemical specifications.

Cyanopyridines, the class of compounds to which this compound belongs, are recognized as important intermediates in the pharmaceutical, dye, and pigment industries. chempanda.com The presence of the nitrile group allows for a variety of chemical transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions. These transformations enable the synthesis of a wide range of downstream products with specific functionalities and properties.

The amino groups in this compound also provide handles for further functionalization, allowing for the attachment of various substituents to tailor the properties of the final product. This versatility makes it a key component in the synthetic toolbox for chemists working in the fine chemical sector.

Synthon in Heterocyclic Chemistry for Advanced Materials and Chemical Entities

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a powerful synthon for the construction of a variety of heterocyclic systems destined for applications in materials science and for the creation of novel chemical entities with unique properties.

The development of fused aza-polycyclic compounds is an area where this synthon shows significant promise. researchgate.net The strategic placement of nitrogen atoms and functional groups in this compound facilitates the synthesis of complex, multi-ring systems. These fused heterocycles are of interest for their potential applications in electronics, optics, and as ligands in coordination chemistry.

The field of materials chemistry is constantly seeking new molecular building blocks for the creation of functional materials. Pyridine derivatives are known to be useful in the development of materials for dye-sensitized solar cells (DSSCs) and chemosensors. mdpi.commdpi.com While direct applications of this compound in these areas are still emerging, its structural motifs are present in molecules designed for such purposes. For example, the amino groups can be utilized to anchor the molecule to a semiconductor surface in a DSSC, while the pyridine ring and nitrile group can be part of a chromophoric system that absorbs light. mdpi.comnih.gov Similarly, the amino and nitrile groups can act as binding sites for metal ions, forming the basis of a chemosensor. mdpi.com

The synthesis of novel pyridopyrimidine derivatives, as mentioned earlier, not only has implications for medicinal chemistry but also for the development of new chemical entities with potentially interesting photophysical or electronic properties. nih.govsemanticscholar.org The ability to construct these fused ring systems from a readily accessible starting material like this compound is a key advantage in the exploration of new chemical space.

Below is a table summarizing the key roles of this compound in chemical synthesis:

RoleApplication AreaExamples of Synthesized Molecules/Systems
Precursor Medicinal ChemistryPyridopyrimidine derivatives (potential EGFR inhibitors) nih.gov
AgrochemicalsDiazido-nicotinonitrile derivatives (potential plant growth regulators) researchgate.net
Intermediate Fine ChemicalsDyes, Pigments, Pharmaceuticals chempanda.com
Synthon Heterocyclic ChemistryFused aza-polycyclic compounds researchgate.net
Materials ScienceBuilding block for potential components of Dye-Sensitized Solar Cells (DSSCs) and Chemosensors mdpi.commdpi.com
New Chemical EntitiesNovel pyridopyrimidine structures with unique properties nih.govsemanticscholar.org

Theoretical and Computational Studies of 2,6 Diaminoisonicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of 2,6-diaminoisonicotinonitrile from first principles. Density Functional Theory (DFT) is a particularly prominent method for such investigations due to its balance of computational cost and accuracy. wikipedia.org

Density Functional Theory (DFT): DFT calculations, specifically using hybrid functionals like B3LYP, are a common choice for studying pyridine (B92270) derivatives. mdpi.comtandfonline.comresearchgate.net These calculations are typically paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution, including diffuse functions and polarization. tandfonline.comresearchgate.netresearchgate.net For this compound, a DFT approach would be used to perform geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Ab Initio Methods: While more computationally intensive, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) could be employed for higher accuracy calculations of specific properties, especially for benchmarking DFT results. These methods provide a more rigorous treatment of electron correlation, which can be important for accurately predicting interaction energies and reaction barriers.

Studies on related aminopyridine derivatives demonstrate that DFT methods can reliably predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. tandfonline.comresearchgate.net For this compound, we can anticipate that the amino groups and the nitrile group will significantly influence the geometry of the pyridine ring.

Molecular Modeling and Simulation Approaches

Beyond the properties of a single, isolated molecule, molecular modeling and simulation techniques can be used to explore the behavior of this compound in a condensed phase or its interaction with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of this compound in a solvent, such as water or an organic solvent. This would involve developing a force field for the molecule, which describes the potential energy of the system as a function of its atomic coordinates. The simulation would then solve Newton's equations of motion for the atoms over time, providing insights into conformational flexibility, solvation structure, and transport properties.

Molecular Docking: Given that pyridine derivatives are common scaffolds in medicinal chemistry, molecular docking studies could be performed to predict the binding affinity and orientation of this compound within the active site of a biological target, such as an enzyme or receptor. tandfonline.comnih.gov This approach uses scoring functions to estimate the strength of the interaction, helping to identify potential biological activities. For example, studies on other pyridine derivatives have successfully used docking to understand their interactions with targets like thrombin. nih.gov

Prediction of Reactivity and Spectroscopic Properties

Computational methods are invaluable for predicting how this compound will react and how it will appear in various forms of spectroscopy.

Reactivity Descriptors: The electronic structure calculated using DFT provides a basis for predicting reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netscirp.org A smaller gap generally suggests higher reactivity. For aminopyridine derivatives, the HOMO is often localized on the pyridine ring and the amino groups, indicating these are likely sites for electrophilic attack. rasayanjournal.co.in The LUMO, conversely, indicates regions susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is another important tool. It visualizes the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.comrasayanjournal.co.in For this compound, negative potential would be expected around the nitrogen atoms of the pyridine ring and the nitrile group, as well as the amino groups, while positive potential would be located around the hydrogen atoms of the amino groups. rasayanjournal.co.in

Spectroscopic Properties: Theoretical calculations can predict various spectra, which is essential for interpreting experimental data.

Infrared (IR) and Raman Spectra: Calculations of harmonic vibrational frequencies can predict the positions and intensities of bands in the IR and Raman spectra. researchgate.net This is useful for identifying characteristic functional groups. For instance, the N-H stretching vibrations of the amino groups and the C≡N stretching of the nitrile group would be prominent features.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted 1H and 13C NMR chemical shifts. tandfonline.commdpi.com These theoretical spectra can aid in the assignment of experimental NMR signals.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. tandfonline.commdpi.com These calculations can help understand the electronic transitions responsible for the molecule's color and photophysical properties.

PropertyPredicted CharacteristicComputational Method
Reactivity HOMO-LUMO gap indicates stabilityDFT (e.g., B3LYP/6-311++G(d,p))
MEP shows sites for electrophilic/nucleophilic attackDFT (e.g., B3LYP/6-311++G(d,p))
IR/Raman N-H and C≡N stretching frequenciesDFT frequency calculations
NMR 1H and 13C chemical shiftsGIAO-DFT
UV-Vis Absorption maxima (λmax)TD-DFT

Understanding Electronic Structure and Bonding Characteristics

A primary goal of theoretical studies is to develop a deep understanding of the electronic structure and bonding within this compound.

Frontier Molecular Orbitals (FMOs): As mentioned, the HOMO and LUMO are central to understanding electronic behavior. The distribution of these orbitals reveals much about the molecule's reactivity. In diaminopyridine systems, the HOMO is typically a π-orbital with significant contributions from the ring and the amino nitrogen atoms, indicating their electron-donating nature. The LUMO is usually a π*-orbital, and the presence of the electron-withdrawing nitrile group in the 4-position is expected to lower its energy, thereby reducing the HOMO-LUMO gap compared to 2,6-diaminopyridine (B39239). tandfonline.com

Molecular OrbitalExpected LocalizationImplication
HOMO Pyridine ring and amino groupsSite of electron donation/oxidation
LUMO Pyridine ring and nitrile groupSite of electron acceptance/reduction

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. It can quantify the delocalization of electron density from the lone pairs of the amino group nitrogens into the pyridine ring's π-system. This delocalization contributes to the stability of the molecule and influences its reactivity and spectroscopic properties. The interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the ring (n → π* interactions) can be quantified in terms of stabilization energy.

By applying these established computational methodologies, a comprehensive theoretical profile of this compound can be constructed, providing valuable predictions of its structure, reactivity, and spectroscopic identity, thereby guiding future experimental investigations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Diaminoisonicotinonitrile, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using nicotinonitrile derivatives as precursors. Key factors include:

  • Reaction Conditions : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or ethanol) to enhance amino group incorporation .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate high-purity product. Confirm purity via HPLC (≥98% purity threshold) .
  • Example Data Table :
TechniqueExpected Outcome
HPLCRetention time: 4.2 min (C18 column, 70:30 MeOH:H₂O)
TLCRf = 0.45 (ethyl acetate/hexane 1:1)

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Combine multiple techniques for structural validation:

  • NMR Spectroscopy : <sup>1</sup>H NMR should show peaks for aromatic protons (δ 6.8–7.5 ppm) and amino groups (δ 4.5–5.5 ppm, broad). <sup>13</sup>C NMR confirms nitrile (C≡N) at ~115 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup>) expected at m/z 151.1 (C₆H₇N₄<sup>+</sup>) .
  • FT-IR : Absorbance bands for -NH₂ (~3350 cm⁻¹) and C≡N (~2230 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Use emergency eyewash stations for ocular exposure .
  • Storage : Store in a cool, dry place (<25°C) away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR or in-situ IR to identify intermediates.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states and activation energies. Reference the compound’s SMILES (C1=C(C=NC(=C1N)N)C#N) for input files .
  • Example Application : Investigate nucleophilic aromatic substitution pathways in cross-coupling reactions using Pd catalysts .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :

  • Molecular Orbital Analysis : Perform HOMO-LUMO calculations (software: ORCA, Spartan) to assess reactivity.
  • Solubility Prediction : Use COSMO-RS models to optimize solvent selection for synthesis or biological assays .

Q. How can researchers assess the biological activity of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays. IC₅₀ values should be validated via dose-response curves (n ≥ 3 replicates) .
  • Toxicity Profiling : Conduct MTT assays on HEK293 cells to establish cytotoxicity thresholds (e.g., LD₅₀ > 100 µM) .

Q. What strategies mitigate instability or decomposition of this compound during long-term storage?

  • Methodological Answer :

  • Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Protective Formulations : Store under argon in amber vials to prevent photodegradation and oxidation .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., J. Org. Chem.) and databases (PubChem, NIST).
  • Reproducibility Checks : Replicate experiments under standardized conditions (solvent, temperature, instrument calibration) .
  • Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of discrepancies (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.